4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a complex organic compound featuring a thiazole ring, a hydrazinyl group, and a cyclohexa-diene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aromatic ketones with bromine in acetic acid or chloroform, followed by a Hantzsch reaction with thiourea . The reaction conditions often require refluxing and the use of solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the thiazole ring or the hydrazinyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring and the cyclohexa-diene-dione structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its role in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazinyl group may form covalent bonds with biological molecules, altering their function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to its combination of a thiazole ring, a hydrazinyl group, and a cyclohexa-diene-dione structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
53162-09-7 |
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Molecular Formula |
C9H6ClN3O2S |
Molecular Weight |
255.68 g/mol |
IUPAC Name |
4-[(5-chloro-1,3-thiazol-2-yl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H6ClN3O2S/c10-8-4-11-9(16-8)13-12-5-1-2-6(14)7(15)3-5/h1-4,14-15H |
InChI Key |
QJJZDKQIEBUWNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=NC=C(S2)Cl)O)O |
Origin of Product |
United States |
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